![molecular formula C23H30O4 B3082335 4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid CAS No. 112231-86-4](/img/structure/B3082335.png)
4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid
Overview
Description
4-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid (HDCB) is a molecule that is used in a variety of laboratory experiments in order to study the biochemical and physiological effects of its components. HDCB is a hydrophobic molecule with a large hydrophobic surface area that is capable of interacting with a variety of biological molecules. HDCB has been used in a variety of scientific research applications, including cell culture, drug delivery, and gene therapy.
Scientific Research Applications
Synthesis and Chemical Transformations
4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid and similar compounds play a pivotal role in synthetic chemistry. For instance, 4-oxo-4H-chromene-3-carboxylic acid is a key intermediate in synthesizing biologically active compounds. A rapid synthetic method for this compound has been established, highlighting the significance of carboxylic acid derivatives in facilitating complex chemical syntheses (Zhu et al., 2014).
Microbiological Production and Organic Synthesis
Carboxylic acids, including hydroxy-carboxylic acids, are of special interest in organic synthesis due to their application as building blocks. Their biotechnological preparation and utilization in creating compounds like hydrophilic triazines and benzotriazines underscore the intricate interplay between microbiology and organic chemistry in developing novel compounds (Aurich et al., 2012).
Hydrogen Bonding and Molecular Interactions
Understanding the hydrogen bonding capabilities of carboxylic acids is crucial in predicting the structures of complexes. Studies on 4-aminophenyl ethanol interacting with carboxylic acids, for instance, reveal the complexity in predicting structures due to the multiple conformations and hydrogen bonding dynamics of the carboxyl group (Obenchain et al., 2015).
Liquid-Crystalline Phase Structures
In the realm of materials science, carboxylic acid compounds, including 4-biphenyl carboxylic acid derivatives, are integral in forming diverse phase structures like nematic and smectic phases. The formation of hydrogen bonds between carboxylic acids is a key factor in constructing ordered structural formations, which are vital in developing new materials with specific optical and electronic properties (Jeong et al., 2005).
properties
IUPAC Name |
4-[4-(10-hydroxydecoxy)phenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c24-17-7-5-3-1-2-4-6-8-18-27-22-15-13-20(14-16-22)19-9-11-21(12-10-19)23(25)26/h9-16,24H,1-8,17-18H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKURORZFCFWGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCCCCCO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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